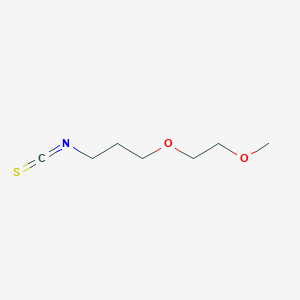![molecular formula C16H26O2P+ B14261722 Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium CAS No. 189083-87-2](/img/structure/B14261722.png)
Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium is a complex organophosphorus compound It is characterized by the presence of a methoxy group, an oxo group, and a 2,4,6-tri(propan-2-yl)phenyl group attached to a phosphanium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium typically involves the reaction of 2,4,6-tri(propan-2-yl)phenylphosphine with methoxy and oxo reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reagents and solvents. The process is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification of the product is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include phosphine oxides, hydroxyl derivatives, and substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphine
- Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphonium chloride
- Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphonium bromide
Uniqueness
Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions
Eigenschaften
CAS-Nummer |
189083-87-2 |
|---|---|
Molekularformel |
C16H26O2P+ |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
methoxy-oxo-[2,4,6-tri(propan-2-yl)phenyl]phosphanium |
InChI |
InChI=1S/C16H26O2P/c1-10(2)13-8-14(11(3)4)16(19(17)18-7)15(9-13)12(5)6/h8-12H,1-7H3/q+1 |
InChI-Schlüssel |
XZOQITXRNJJLRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[P+](=O)OC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


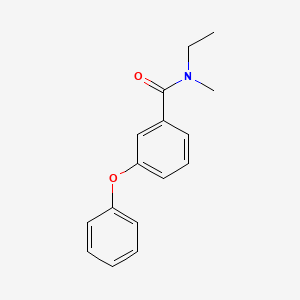
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
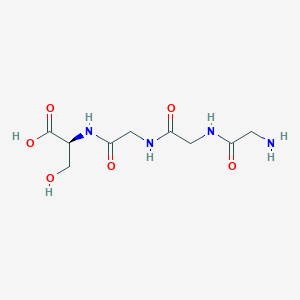
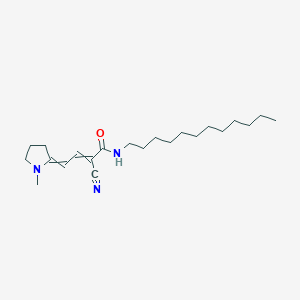
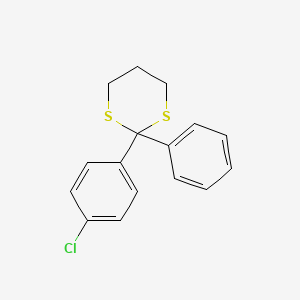
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)


![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)


![5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14261717.png)
